![molecular formula C18H23N3O3S B5313025 3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5313025.png)
3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide
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Overview
Description
3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide, also known as MPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPTP is a thiazolylamide derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide is metabolized by monoamine oxidase B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is taken up by dopaminergic neurons via the dopamine transporter. MPP+ accumulates in the mitochondria of the neurons, leading to mitochondrial dysfunction and ultimately cell death.
Biochemical and Physiological Effects:
3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in animal models. 3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide has also been shown to induce oxidative stress and inflammation, which may contribute to its neurotoxicity.
Advantages and Limitations for Lab Experiments
3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide has several advantages for lab experiments, including its ability to selectively destroy dopaminergic neurons in the substantia nigra, which makes it a valuable tool for studying Parkinson's disease. However, 3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide also has several limitations, including its potential toxicity and the fact that it may not accurately reflect the pathophysiology of Parkinson's disease in humans.
Future Directions
There are several future directions for research on 3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide, including the development of new analogs that may have improved selectivity and reduced toxicity. Additionally, 3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide may be used to study other neurological disorders that involve dopaminergic dysfunction, such as schizophrenia and addiction. Further research is needed to fully understand the mechanisms underlying the neurotoxicity of 3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide and to develop new therapeutic strategies for neurological disorders.
Synthesis Methods
3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide can be synthesized using a multistep process that involves the reaction of 2-chloroacetyl chloride with 2-aminothiazole to form 2-chloro-N-1,3-thiazol-2-ylacetamide. Subsequently, the reaction of 2-chloro-N-1,3-thiazol-2-ylacetamide with 3-methoxybenzylamine and morpholine yields 3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide.
Scientific Research Applications
3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes. 3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide has been used to study the role of dopamine in Parkinson's disease, as it can selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in animal models.
properties
IUPAC Name |
3-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-23-15-4-2-3-14(11-15)12-16-13-21(8-9-24-16)7-5-17(22)20-18-19-6-10-25-18/h2-4,6,10-11,16H,5,7-9,12-13H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSSZRRENYPRGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)CCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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